

The Chemical Architecture and Synthesis of Cloforex: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cloforex

Cat. No.: B087936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex, an anorectic agent belonging to the amphetamine class, functions as a prodrug to its active metabolite, chlorphentermine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed plausible synthetic route for **Cloforex** (ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate). The synthesis involves a two-step process commencing with the formation of the key intermediate, chlorphentermine, via a reductive amination pathway, followed by its conversion to **Cloforex** through reaction with ethyl chloroformate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

Cloforex, with the systematic IUPAC name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is a carbamate derivative of chlorphentermine.^[1] Its chemical structure is characterized by a p-chlorophenyl group attached to a tertiary butylamine scaffold, with an ethyl carbamate moiety linked to the nitrogen atom.

Table 1: Physicochemical and Identification Properties of **Cloforex**

Property	Value	Reference
Molecular Formula	C13H18ClNO2	[1]
Molecular Weight	255.74 g/mol	[1]
CAS Registry Number	14261-75-7	[1]
IUPAC Name	ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate	[1]
Synonyms	Oberex, Frenapyl, Lipociden, Vidipon, Zeisin	
Melting Point	89 °C (192 °F)	
Boiling Point	52.75 °C (126.95 °F)	
Appearance	White crystalline solid (predicted)	
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane.	

Synthesis of Cloforex

The synthesis of **Cloforex** can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine), from 4-chlorophenylacetone. The second step is the reaction of chlorphentermine with ethyl chloroformate to yield the final product, **Cloforex**.

Step 1: Synthesis of Chlorphentermine via Reductive Amination

Reductive amination is a widely used method for the formation of amines from ketones or aldehydes. In this proposed synthesis, 4-chlorophenylacetone is reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form chlorphentermine. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group, is an alternative method.

Experimental Protocol: Synthesis of Chlorphentermine

- Materials: 4-chlorophenylacetone, ammonium acetate, methanol, sodium cyanoborohydride (NaBH_3CN), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.
- Procedure:
 - In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
 - Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium cyanoborohydride (NaBH_3CN) (e.g., 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2).
 - Stir for an additional hour to hydrolyze any remaining imine.
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
 - Basify the aqueous layer to pH >10 with a concentrated sodium hydroxide solution.
 - Extract the product, chlorphentermine, with diethyl ether (3 x 50 mL).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude chlorphentermine.
 - The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Step 2: Synthesis of Cloforex

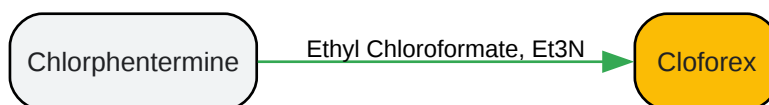
The final step involves the formation of the carbamate linkage by reacting chlorphentermine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of **Cloforex**

- Materials: Chlorphentermine, ethyl chloroformate, dichloromethane (DCM), triethylamine (or other suitable base), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve chlorphentermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
 - Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
 - Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **Cloforex**.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Cloforex**.

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of **Cloforex** from 4-chlorophenylacetone.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cloforex - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Chemical Architecture and Synthesis of Cloforex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087936#chemical-structure-and-synthesis-of-cloforex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com